4-Acetamido-2-fluorobenzene-1-sulfonyl fluoride
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Overview
Description
4-Acetamido-2-fluorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H7FNO3S. It is known for its applications in various fields of research and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2-fluorobenzene-1-sulfonyl fluoride typically involves the reaction of 4-acetamido-2-fluorobenzene-1-sulfonyl chloride with a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2-fluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
4-Acetamido-2-fluorobenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.
Biology: The compound is used in the study of enzyme inhibition, as it can act as an irreversible inhibitor for certain enzymes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 4-Acetamido-2-fluorobenzene-1-sulfonyl fluoride exerts its effects involves the formation of a covalent bond with the active site of enzymes. The sulfonyl fluoride group reacts with nucleophilic residues in the enzyme, leading to irreversible inhibition. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride
- 4-Trifluoromethylbenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl fluoride
Uniqueness
4-Acetamido-2-fluorobenzene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis. Its ability to act as an irreversible enzyme inhibitor also sets it apart from other similar compounds.
Properties
Molecular Formula |
C8H7F2NO3S |
---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
4-acetamido-2-fluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H7F2NO3S/c1-5(12)11-6-2-3-8(7(9)4-6)15(10,13)14/h2-4H,1H3,(H,11,12) |
InChI Key |
AWEXGIDOOXJCOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)F)F |
Origin of Product |
United States |
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